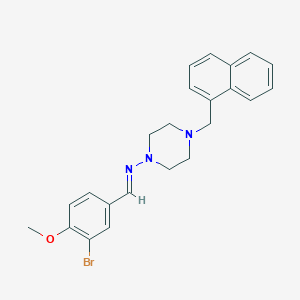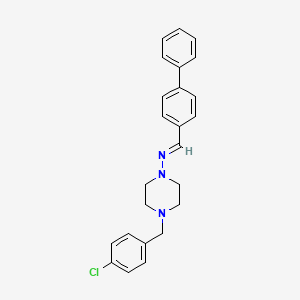![molecular formula C10H12N4O2 B3911661 methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate](/img/structure/B3911661.png)
methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate
描述
Methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate, also known as MDCB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a hydrazine derivative of benzoic acid and has been synthesized through a number of methods. In
作用机制
The mechanism of action of methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate is not fully understood. However, studies have shown that methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate induces apoptosis in cancer cells by activating the caspase pathway. methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate also inhibits the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In terms of its anti-inflammatory effects, methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate has been shown to have low toxicity in vitro and in vivo. Studies have shown that methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate is metabolized by the liver and excreted in the urine. Additionally, methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate has been shown to have antioxidant properties, which may contribute to its anticancer and anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate in lab experiments is its low toxicity and high solubility in aqueous solutions. Additionally, methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate has been shown to have a high selectivity for cancer cells, which may reduce the risk of side effects. However, one limitation of using methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate in lab experiments is its limited availability and high cost.
未来方向
There are several future directions for research on methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate. One area of interest is the development of more efficient synthesis methods to increase the yield of methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate. Additionally, further studies are needed to fully understand the mechanism of action of methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate and its potential use as an anticancer and anti-inflammatory agent. Finally, studies are needed to investigate the potential use of methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate in combination with other drugs to enhance its therapeutic effects.
科学研究应用
Methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate has been used in scientific research as a potential anticancer agent. Studies have shown that methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate has been investigated for its potential use as an anti-inflammatory agent. Studies have shown that methyl 4-[(diaminomethylene)carbonohydrazonoyl]benzoate can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
属性
IUPAC Name |
methyl 4-[(E)-(diaminomethylidenehydrazinylidene)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-16-9(15)8-4-2-7(3-5-8)6-13-14-10(11)12/h2-6H,1H3,(H4,11,12,14)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJNHEQQSVPICY-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NN=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{(E)-[(diaminomethylidene)hydrazinylidene]methyl}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3911593.png)

![N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3911601.png)
![4-[(2-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B3911604.png)
![3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3911612.png)
![5-(4-chlorophenyl)-1-[(4-methoxyphenyl)acetyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3911613.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3911626.png)
![5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzaldehyde semicarbazone](/img/structure/B3911628.png)

![1,1,1-trifluoro-4-[(4-{[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}phenyl)amino]-3-penten-2-one](/img/structure/B3911632.png)

![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3911651.png)
